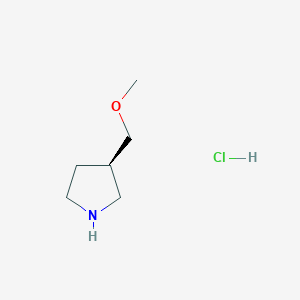

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride

Descripción

BenchChem offers high-quality (R)-3-(Methoxymethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Methoxymethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3R)-3-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVGEGDALLVMOB-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal building block for creating ligands that can interact with high specificity and affinity to biological targets.[1] The incorporation of a pyrrolidine core is a well-established strategy in the development of a wide array of therapeutics, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) agents.[2][3]

This technical guide focuses on a specific and valuable derivative: (R)-3-(Methoxymethyl)pyrrolidine hydrochloride . The introduction of a methoxymethyl group at the 3-position of the pyrrolidine ring adds a flexible, hydrogen-bond accepting ether linkage, which can be crucial for modulating pharmacokinetic properties such as solubility and for establishing key interactions within a target's binding site. The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and formulation.[1][4]

This document, intended for chemists and pharmacologists in the pharmaceutical industry, provides a comprehensive overview of the core physicochemical properties, synthesis, analytical characterization, and the strategic application of this chiral intermediate in modern drug development.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride is the starting point for its effective utilization in a research and development setting.

| Property | Value | Source |

| Molecular Weight | 151.63 g/mol | [5] |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| CAS Number | 955400-18-7 | [5] |

| IUPAC Name | (3R)-3-(methoxymethyl)pyrrolidine;hydrochloride | [5] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | [1][4] |

Strategic Synthesis: From Chiral Precursor to Final Product

The synthesis of enantiomerically pure (R)-3-(Methoxymethyl)pyrrolidine hydrochloride relies on established principles of stereoselective synthesis. A common and logical pathway begins with a readily available chiral precursor, (R)-3-hydroxypyrrolidine. The synthesis can be envisioned as a two-step process: N-protection followed by etherification, and finally deprotection and salt formation.

Conceptual Synthesis Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative, field-proven methodology based on standard organic chemistry transformations.[6][7][8][9]

Part 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

-

Rationale: The secondary amine of the pyrrolidine ring is a nucleophile and can interfere with the subsequent O-alkylation step. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and robust method to temporarily block this reactivity. The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.

-

Procedure:

-

Dissolve (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.

-

Add a base, such as triethylamine (Et₃N, 2.2 eq) or aqueous sodium hydroxide, to neutralize the hydrochloride and free the secondary amine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, perform an aqueous workup. If biphasic, separate the layers. If using DCM, wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which can often be used in the next step without further purification.[6]

-

Part 2: O-Methylation via Williamson Ether Synthesis

-

Rationale: The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[7][9] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[10] Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the secondary alcohol. Methyl iodide (CH₃I) is a highly reactive methylating agent.

-

Procedure:

-

Dissolve the Boc-protected alcohol from Part 1 (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: NaH reacts violently with water and generates flammable hydrogen gas).

-

Stir the suspension at 0 °C for 30-60 minutes to allow for complete alkoxide formation.

-

Add methyl iodide (1.5 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product into a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

-

Part 3: Boc Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine. This is efficiently achieved under strong acidic conditions.[8] The resulting free base is then converted to its hydrochloride salt to improve its handling properties and stability.

-

Procedure:

-

Dissolve the purified product from Part 2 in a suitable solvent such as 1,4-dioxane, methanol, or dichloromethane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl, >3.0 eq).

-

Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid or oil can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation of the hydrochloride salt.

-

Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield (R)-3-(Methoxymethyl)pyrrolidine hydrochloride as a solid.

-

Analytical Characterization for Quality and Purity

Ensuring the chemical and stereochemical purity of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride is paramount for its successful application in drug synthesis, as impurities can lead to side reactions and the formation of undesired byproducts.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final compound.[11] The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methyl group on the pyrrolidine ring, and the diastereotopic protons of the pyrrolidine ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base after ionization.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the final salt.

Chiral Purity and Enantiomeric Excess (e.e.) Determination

The biological activity of a drug is often dependent on its stereochemistry. Therefore, quantifying the enantiomeric excess (e.e.) of the chiral building block is a critical quality control step.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for separating and quantifying enantiomers.[12][13] The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating chiral amines and related compounds.

-

Rationale for Method Development: The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. Method development typically involves screening different CSPs and mobile phase compositions (often mixtures of alkanes like hexane or heptane with an alcohol modifier like isopropanol or ethanol) to achieve baseline resolution of the two enantiomers.[14] A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and reduce tailing.

General Workflow for Chiral HPLC Analysis

Caption: General workflow for determining enantiomeric excess by chiral HPLC.

Applications in Drug Discovery and Development

The (R)-3-(Methoxymethyl)pyrrolidine scaffold is a key intermediate in the synthesis of a variety of pharmacologically active agents. Its structural features make it particularly valuable for targeting proteins where a combination of a basic nitrogen atom and a nearby hydrogen bond acceptor is required for optimal binding.

While specific drug names containing this exact fragment are often proprietary during early development, its utility can be inferred from its incorporation into molecules targeting a range of therapeutic areas:

-

Central Nervous System (CNS) Disorders: The pyrrolidine core is a common feature in ligands for CNS receptors and transporters. The polarity and hydrogen bonding capacity of the methoxymethyl group can aid in crossing the blood-brain barrier and interacting with targets involved in neurological and psychiatric conditions.[15]

-

Oncology: Chiral pyrrolidines are integral components of many kinase inhibitors and other anti-cancer agents.[15] The stereochemistry at the 3-position can be critical for achieving selectivity for a specific kinase or for fitting into the intricate binding pockets of proteins like MDM2.[16]

-

Antiviral and Antibacterial Agents: The pyrrolidine scaffold is found in numerous antiviral drugs, particularly those targeting viral proteases and polymerases.[3] The methoxymethyl side chain can provide additional interactions that enhance binding affinity and efficacy.

The strategic value of the (R)-3-(methoxymethyl) substituent lies in its ability to act as a conformational constraint while presenting a flexible ether oxygen for hydrogen bonding. This combination allows medicinal chemists to fine-tune the binding mode of a lead compound, often leading to significant improvements in potency and selectivity.[17]

Conclusion

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride is a high-value chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile functionality make it an attractive component for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis from readily available precursors and the analytical methods required to ensure its quality are essential for its effective implementation in drug discovery pipelines. As the demand for enantiomerically pure and structurally sophisticated drug candidates continues to grow, the importance of key intermediates like (R)-3-(Methoxymethyl)pyrrolidine hydrochloride will undoubtedly increase.

References

- Sigma-Aldrich. (R)-3-Pyrrolidinol hydrochloride 98% | 104706-47-0. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/430722

- National Center for Biotechnology Information. PubChem Compound Summary for CID 91933778, (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/91933778

- National Center for Biotechnology Information. PubChem Compound Summary for CID 26192479, (R)-3-(Methoxymethyl)pyrrolidine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/26192479

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634.

- Al-Tamrah, S. A., & Al-Majed, A. A. (2012). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Journal of the Saudi Chemical Society, 16(3), 291-297.

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Available from: https://patents.google.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/

- ChemicalBook. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72465417.htm

- Enamine. Bridged Pyrrolidine with Reduced Lipophilicity. Available from: https://enamine.net/news-events/news/bridged-pyrrolidine-with-reduced-lipophilicity

- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Available from: https://patents.google.

- Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Available from: https://www.sigmaaldrich.com/US/en/technical-documents/presentation/analytical-chromatography/hplc/chiral-hplc-method-development

- Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_The_Williamson_Ether_Synthesis

- Phenomenex. Chiral HPLC Separations. Available from: https://www.phenomenex.

- Professor Dave Explains. (2018). Williamson Ether Synthesis. [Video]. YouTube. Available from: https://www.youtube.

- Schmermund, L., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Organic Letters, 22(15), 5945–5949.

- ChemSpider. Williamson etherification using a hydroxypyridine. SyntheticPages. Available from: http://www.syntheticpages.org/pages/submitted_pages/SEH503.html

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567.

- Sousa, M. E., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4879.

- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158.

- ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). Available from: https://www.researchgate.net/figure/Interpretation-of-the-pyrrolidine-region-of-the-1-H-NMR-spectrum-400-MHz-CDCl-3-of_fig2_236155609

- Chemistry Steps. Williamson Ether Synthesis. Available from: https://www.chemistrysteps.com/williamson-ether-synthesis/

- The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Supplementary Material (ESI) for Chemical Communications. Available from: https://www.rsc.

- Wikipedia. Pyrrolidine. Available from: https://en.wikipedia.org/wiki/Pyrrolidine

- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.

- ATB. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray.

- ChemicalBook. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/474707-30-7_1HNMR.htm

- Chem-Impex. (R)-(-)-2-(Methoxymethyl)pyrrolidine. Available from: https://www.chemimpex.com/products/06443

- TCI Chemicals. (R)-2-(Methoxymethyl)pyrrolidine | 84025-81-0. Available from: https://www.tcichemicals.com/IN/en/p/M1169

Sources

- 1. Bridged Pyrrolidine with Reduced Lipophilicity - Enamine [enamine.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiral Pool Synthesis of (R)-3-(Methoxymethyl)pyrrolidine

Introduction: The Strategic Value of (R)-3-(Methoxymethyl)pyrrolidine

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal framework for designing potent and selective ligands for various biological targets. Specifically, the (R)-3-(methoxymethyl)pyrrolidine moiety is a critical chiral building block, imparting desirable physicochemical properties such as improved metabolic stability and enhanced binding affinity in drug candidates.

This guide provides a comprehensive exploration of the synthesis of (R)-3-(methoxymethyl)pyrrolidine, focusing on the principles of chiral pool synthesis. This strategy leverages readily available, enantiomerically pure natural products as starting materials, thereby circumventing the need for complex asymmetric syntheses or challenging chiral resolutions.[3] We will dissect two field-proven synthetic routes starting from two of the most valuable chiral synthons: (S)-Glutamic Acid and (S)-Malic Acid. The discussion will emphasize the rationale behind strategic decisions, from the choice of protecting groups to the selection of reagents, providing researchers and drug development professionals with a robust and practical framework for implementation.

Synthetic Strategy I: A Convergent Route from (S)-Glutamic Acid

The use of (S)-glutamic acid is a highly logical and efficient approach. Its five-carbon backbone already contains the requisite carbon framework and, crucially, the stereocenter that will define the (R)-configuration at the C3 position of the target pyrrolidine ring after cyclization and functional group manipulation.

Conceptual Workflow: From Amino Acid to Chiral Pyrrolidine

The overall strategy involves an initial protection of the amine, followed by a double esterification. The key step is the intramolecular cyclization to form the pyroglutamate core. Subsequent selective reductions and a final O-methylation complete the synthesis. This pathway is elegant as it systematically reduces the oxidation states of the functional groups around the chiral center.

Caption: Synthetic pathway from (S)-Glutamic Acid.

Detailed Experimental Protocols & Rationale

Step 1: Synthesis of (S)-N-Boc-pyroglutamate diethyl ester

The synthesis begins with the protection of the amino group of (S)-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.[3] Following protection, both carboxylic acid moieties are esterified, typically using ethanol in the presence of a catalyst like thionyl chloride, to prevent undesired side reactions during the subsequent cyclization. The resulting diester undergoes an intramolecular Dieckmann condensation using a base such as sodium ethoxide to yield the five-membered pyroglutamate ring.

-

Protocol:

-

To a suspension of (S)-glutamic acid in a suitable solvent, add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaOH solution) at 0°C. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the N-Boc-glutamic acid.

-

Dissolve the protected acid in absolute ethanol and cool to 0°C. Add thionyl chloride dropwise and reflux the mixture for several hours.

-

Remove the solvent under reduced pressure to yield the crude diethyl ester.

-

To a solution of sodium ethoxide in ethanol, add the crude diester dropwise at 0°C and stir at room temperature to effect cyclization.

-

Quench the reaction with aqueous acid, extract with an organic solvent, and purify by column chromatography.

-

Step 2: Reduction to (R)-N-Boc-3-(hydroxymethyl)pyrrolidine

This is a critical transformation requiring a powerful reducing agent to reduce both the lactam (cyclic amide) and the ester functionalities. Lithium borohydride (LiBH₄) or a combination of reagents is often employed. The reduction of the pyroglutamate intermediate proceeds through a diol intermediate, which must then be selectively deoxygenated at the C5 position to yield the desired pyrrolidine ring. A common method involves mesylation of the less-hindered primary alcohol followed by reduction with a strong hydride source like Lithium Aluminum Hydride (LiAlH₄).[4]

-

Protocol:

-

Dissolve the (S)-N-Boc-pyroglutamate diethyl ester in anhydrous THF and cool to 0°C.

-

Add a solution of LiBH₄ in THF dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water and extract the resulting diol.

-

The crude diol is then dissolved in dichloromethane with triethylamine. Methanesulfonyl chloride (MsCl) is added at 0°C.

-

The resulting mesylate is then reduced directly using LiAlH₄ in THF to furnish (R)-N-Boc-3-(hydroxymethyl)pyrrolidine.[5] Purification is achieved via silica gel chromatography.

-

Step 3: O-Methylation and Deprotection

The final steps involve the formation of the methyl ether and the removal of the Boc protecting group. The Williamson ether synthesis is the classic and most reliable method for this O-methylation. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming an alkoxide that subsequently reacts with an electrophilic methyl source, typically methyl iodide (MeI). Finally, the Boc group is cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an inert solvent.

-

Protocol (O-Methylation):

-

To a stirred suspension of NaH (60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of (R)-N-Boc-3-(hydroxymethyl)pyrrolidine in THF dropwise.

-

Stir the mixture for 30 minutes at 0°C, then add methyl iodide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with water, extract with ethyl acetate, and purify by chromatography.

-

-

Protocol (Deprotection):

-

Dissolve the N-Boc protected intermediate in a minimal amount of dichloromethane or dioxane.

-

Add an excess of 4M HCl in dioxane or neat TFA and stir at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure. The resulting hydrochloride salt can be neutralized with a base to yield the free amine.

-

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Protection & Cyclization | (Boc)₂O, EtOH/SOCl₂, NaOEt | 70-80% (over 3 steps) |

| 2 | Reduction & Deoxygenation | LiBH₄, MsCl, LiAlH₄ | 50-60% (over 2 steps) |

| 3 | O-Methylation | NaH, MeI | >90% |

| 4 | Deprotection | TFA or HCl/Dioxane | >95% |

Synthetic Strategy II: An Alternative Route from (S)-Malic Acid

(S)-Malic acid provides another excellent and cost-effective entry point from the chiral pool. This four-carbon dicarboxylic acid can be elaborated into the pyrrolidine ring through the formation of a chiral succinimide intermediate.[6] This route offers a different set of strategic challenges and advantages, particularly concerning the introduction of the nitrogen atom and the final side-chain carbon.

Conceptual Workflow: Building the Ring from a Dicarboxylic Acid

The synthesis initiates by converting (S)-malic acid into a chiral succinimide derivative. This is typically achieved by reaction with a primary amine (like benzylamine, which also serves as a protecting group) followed by cyclization. The imide and the ester are then reduced, and the resulting hydroxyl group is converted to the target methoxymethyl ether.

Caption: Synthetic pathway from (S)-Malic Acid.

Detailed Experimental Protocols & Rationale

Step 1: Synthesis of (S)-N-Benzyl-3-hydroxysuccinimide

(S)-Malic acid is first converted to its diester, which then reacts with benzylamine to form a diamide or an amido-ester.[6] The benzyl group is a strategic choice as it can be readily removed in the final step via catalytic hydrogenolysis. The subsequent intramolecular cyclization to the succinimide is typically induced by heating or by using a dehydrating agent like acetic anhydride.

-

Protocol:

-

React (S)-malic acid with an amine (e.g., benzylamine) in a suitable solvent, often with heating, to form the corresponding amide.[6]

-

The resulting amide is then cyclized by heating, which drives off water to form the imide ring, yielding (S)-N-benzyl-3-hydroxysuccinimide.

-

Step 2: Reduction to (R)-N-Benzyl-3-hydroxypyrrolidine

The reduction of the succinimide must be performed carefully. A full reduction of both carbonyl groups is required to form the pyrrolidine ring. A powerful reducing agent like borane-tetrahydrofuran complex (BH₃·THF) or LiAlH₄ is necessary. This reduction proceeds with inversion of configuration at the C3 center if the hydroxyl group directs the hydride delivery, but typically the stereochemistry is retained. It is crucial to control the reaction conditions to avoid over-reduction or side reactions.

-

Protocol:

-

To a solution of the (S)-N-benzyl-3-hydroxysuccinimide in anhydrous THF, add BH₃·THF complex dropwise at 0°C.

-

The reaction is then heated to reflux for several hours to ensure complete reduction of both carbonyls.

-

After cooling, the reaction is carefully quenched by the addition of methanol followed by aqueous HCl.

-

Basification and extraction, followed by chromatographic purification, afford the desired (R)-N-benzyl-3-hydroxypyrrolidine.

-

Step 3: Side Chain Formation and Deprotection

The conversion of the hydroxyl group to the methoxymethyl group follows the same reliable Williamson ether synthesis protocol described previously (NaH, MeI). The final step is the removal of the N-benzyl protecting group. Catalytic hydrogenation is the method of choice, offering clean and high-yielding deprotection without affecting other functional groups.

-

Protocol (Deprotection):

-

Dissolve the (R)-N-benzyl-3-(methoxymethyl)pyrrolidine in a protic solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.

-

Stir until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

-

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Amidation & Cyclization | Benzylamine, Heat | 65-75% |

| 2 | Imide Reduction | BH₃·THF or LiAlH₄ | 70-85% |

| 3 | O-Methylation | NaH, MeI | >90% |

| 4 | Deprotection (Hydrogenolysis) | H₂, Pd/C | >95% |

Comparative Analysis and Field Insights

Both synthetic routes represent viable and robust methods for producing enantiomerically pure (R)-3-(methoxymethyl)pyrrolidine. The choice between them often depends on factors such as starting material cost, scalability, and the specific expertise and equipment available in the laboratory.

-

Route from (S)-Glutamic Acid:

-

Pros: Highly convergent, with the core carbon skeleton already in place.

-

Cons: Can involve more complex reduction steps and potentially harsh reagents (LiAlH₄). The use of a Boc protecting group is common in process chemistry but adds to the overall cost.

-

-

Route from (S)-Malic Acid:

-

Pros: Often more cost-effective starting material. The final deprotection step via hydrogenation is exceptionally clean and scalable.[7]

-

Cons: Requires the construction of the heterocyclic ring and the introduction of the nitrogen atom, adding a step to the overall sequence.

-

Self-Validating Systems: In both protocols, the stereochemical integrity is paramount. Each step should be monitored not only for conversion but also for enantiomeric excess (ee%) using chiral HPLC or GC. The physical properties (e.g., specific rotation) of key intermediates should be compared against literature values to serve as a validation checkpoint throughout the synthesis.

Conclusion

The chiral pool synthesis of (R)-3-(methoxymethyl)pyrrolidine from either (S)-glutamic acid or (S)-malic acid offers reliable and scalable access to this invaluable building block. By understanding the underlying chemical principles and the rationale for each transformation, researchers can confidently select and execute the optimal synthetic strategy for their drug discovery and development programs. The detailed protocols and workflows presented in this guide provide a solid foundation for achieving this goal with scientific rigor and efficiency.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. (2025). ResearchGate. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (2018). ChemRxiv. [Link]

-

(R)-3-(Methoxymethyl)pyrrolidine. PubChem. [Link]

- Process for synthesizing l-y-methylene glutamic acid and analogs.

-

Synthesis of a New Chiral Pyrrolidine. National Institutes of Health (NIH). [Link]

- Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]

-

Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Chemical Communications (RSC Publishing). [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

-

3-(Methoxymethyl)pyrrolidine. PubChem. [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Institutes of Health (NIH). [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. VNU-Journal of Science and Technology. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

A highly atom economic, chemo-, regio- and stereoselective synthesis, and discovery of spiro-pyrido-pyrrolizines and pyrrolidines as antimycobacterial agents. (2025). ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. This document offers a detailed interpretation of the compound's spectral features, grounded in fundamental NMR principles and advanced structural analysis. It is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous structural elucidation and quality assessment of complex organic molecules. The guide covers theoretical prediction, experimental best practices, detailed spectral assignment, and the critical impact of stereochemistry on the NMR spectrum.

Introduction: The Role of NMR in Characterizing Chiral Building Blocks

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride is a valuable chiral intermediate used in the synthesis of a wide range of pharmaceutical agents. Its efficacy and the stereoselectivity of the reactions it undergoes are critically dependent on its structural and stereochemical integrity. Therefore, unambiguous characterization is paramount.

¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular framework.[1][2] It allows for the verification of the proton environment of the pyrrolidine ring, the methoxymethyl substituent, and confirms the presence of the hydrochloride salt form. This guide elucidates the complexities of its ¹H NMR spectrum, with a particular focus on the spectral consequences of its inherent chirality.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its distinct proton environments. The structure of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride features a five-membered pyrrolidine ring, a chiral center at the C3 position, and a protonated amine, which dictates the chemical environment of adjacent protons.

The key structural features influencing the ¹H NMR spectrum are:

-

The Chiral Center (C3): The presence of a stereocenter at the C3 position renders the geminal protons on adjacent methylene groups (C2, C4, and the side-chain -CH₂O-) chemically non-equivalent. These pairs of protons are classified as diastereotopic .[3][4][5]

-

The Protonated Amine (NH₂⁺): In the hydrochloride salt form, the pyrrolidine nitrogen is protonated, forming an ammonium cation. This has a strong electron-withdrawing effect, significantly deshielding the adjacent protons on C2 and C5.

-

Conformational Flexibility: Five-membered rings like pyrrolidine are not planar and exist in dynamic equilibrium between various envelope and twisted conformations.[6][7][8] This conformational averaging influences the observed coupling constants.

Below is a structural representation with all unique proton environments labeled for discussion.

Caption: Labeled structure of (R)-3-(Methoxymethyl)pyrrolidine cation.

The Concept of Diastereotopicity in Detail

The presence of the chiral center at C3 is the most crucial factor leading to the complexity of this ¹H NMR spectrum. Protons on a CH₂ group adjacent to a chiral center are diastereotopic.[3][4] This can be understood with a simple substitution test: if replacing one proton (e.g., Ha) with a different group (D) creates a diastereomer relative to replacing the other proton (Hb), then Ha and Hb are diastereotopic.

-

Consequence: Diastereotopic protons are chemically non-equivalent. They will have different chemical shifts (δ) and will couple to each other (geminal coupling). This splits their signals, often transforming what might be a simple triplet into a more complex multiplet or a pair of distinct signals (e.g., two doublets of doublets). In this molecule, the proton pairs (Ha, Hb), (Hd, He), (Hf, Hg), and (Hh, Hi) are all diastereotopic.

Caption: Logical flow of how a chiral center induces diastereotopicity.

Experimental Protocol for High-Quality Data Acquisition

Acquiring a high-resolution, interpretable spectrum requires a robust experimental methodology. The choice of solvent and instrument parameters are critical for analyzing amine salts and resolving complex multiplets.

Step-by-Step Protocol

-

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride.

-

Solvent Selection: Deuterated water (D₂O) is the recommended solvent. Its high polarity readily dissolves the hydrochloride salt, and the deuterium will exchange with the labile N-H protons, simplifying the spectrum by removing their broad signals.[9] Alternatively, DMSO-d₆ or CD₃OD can be used, in which the N-H protons may be observable.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Referencing: Add a small amount of an internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) is used and set to 0.00 ppm. For organic solvents, tetramethylsilane (TMS) is the standard.[10]

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Field Strength: Utilize a high-field NMR spectrometer (≥400 MHz). Higher fields provide better signal dispersion, which is essential for resolving the overlapping multiplets from the pyrrolidine ring protons.

-

Tuning and Matching: Tune and match the probe to the resonance frequency of ¹H in the specific sample.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Flip Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Calibration: Calibrate the chemical shift scale by setting the internal standard peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each.

-

Caption: Standard workflow for NMR analysis.

Detailed ¹H NMR Spectral Interpretation

The following table summarizes the predicted and typically observed ¹H NMR data for (R)-3-(Methoxymethyl)pyrrolidine hydrochloride in D₂O. The chemical shifts are influenced by the inductive effects of the oxygen and the protonated nitrogen.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Influences & Rationale |

| Hj | -OCH₃ | ~3.35 | Singlet (s) | 3H | Standard chemical shift for a methyl ether. |

| Hf, Hg | -CH₂ -O- | ~3.5-3.7 | Multiplet (m) | 2H | Deshielded by adjacent oxygen. Diastereotopic due to C3 chirality, leading to a complex signal. |

| Hh, Hi | C5-H₂ | ~3.4-3.6 | Multiplet (m) | 2H | Strongly deshielded by the adjacent NH₂⁺ group. Diastereotopic. |

| Ha, Hb | C2-H₂ | ~3.1-3.4 | Multiplet (m) | 2H | Strongly deshielded by the adjacent NH₂⁺ group. Diastereotopic. |

| Hc | C3-H | ~2.6-2.8 | Multiplet (m) | 1H | Methine proton at the chiral center, coupled to protons on C2, C4, and the side chain. |

| Hd, He | C4-H₂ | ~1.9-2.2 | Multiplet (m) | 2H | Least deshielded ring protons. Diastereotopic and coupled to protons on C3 and C5, resulting in a complex multiplet. |

| - | NH₂ ⁺ | Not observed | - | - | Exchanged with D₂O solvent. |

Analysis of Spectral Regions:

-

Singlet Region (δ ~3.35 ppm): The most straightforward signal to assign is the sharp singlet corresponding to the three equivalent protons of the methoxy group (Hj). Its integration value of 3H serves as a reference for the other signals.

-

Downfield Multiplet Region (δ ~3.1-3.7 ppm): This crowded region contains signals from the three different methylene groups adjacent to heteroatoms (C2-H₂, C5-H₂, and C6-H₂). The strong deshielding effect of the positively charged nitrogen places the C2 and C5 protons significantly downfield.[9][11] The C6 protons are deshielded by the ether oxygen. Due to diastereotopicity and mutual coupling, these signals overlap extensively, requiring high-field instrumentation to resolve.

-

Upfield Multiplet Region (δ ~1.9-2.8 ppm): This region contains the signals for the remaining ring protons at C3 and C4. The C4 methylene protons (Hd, He) appear further upfield as they are most removed from the electron-withdrawing groups. The C3 methine proton (Hc) signal is expected in the middle of this range, split by its many neighbors.

Advanced 2D NMR for Unambiguous Assignment

For a molecule with such significant signal overlap, 2D NMR techniques are invaluable for confirming assignments.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It would show cross-peaks connecting H3 to H2 and H4, and H4 to H5, allowing for a confident trace of the spin system around the pyrrolidine ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon atom it is directly attached to. Given the distinct ¹³C chemical shifts, HSQC can effectively resolve the overlapping ¹H signals in the second dimension, confirming which protons belong to which methylene group.[1]

Conclusion

The ¹H NMR spectrum of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride is a textbook example of how stereochemistry profoundly impacts spectral appearance. The key diagnostic features for structural confirmation are:

-

A singlet at ~3.35 ppm (3H) for the methoxy group.

-

A series of complex, overlapping multiplets between ~3.1 and 3.7 ppm (6H total) corresponding to the three methylene groups adjacent to the nitrogen and oxygen atoms.

-

A distinct upfield region of multiplets between ~1.9 and 2.8 ppm (3H total) for the C3 and C4 protons.

The pronounced complexity, driven by the diastereotopicity of all methylene protons, underscores the necessity of high-field NMR for proper analysis. This guide provides the foundational knowledge for researchers to confidently interpret this spectrum, ensuring the quality and identity of this critical chiral building block in their scientific endeavors.

References

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

-

Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. Available from: [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Wu, G. (2005). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available from: [Link]

-

Collection of Czechoslovak Chemical Communications. (n.d.). PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS. Retrieved from [Link]

-

Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (n.d.). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]

-

Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

-

LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). ¹H AND ¹³C NMR STUDIES OF ETIDOCAINE FREE BASE AND HYDROCHLORIDE SALT. SOLVENT AND TEMPERATURE DEPENDENCE. Spectroscopy Letters, 25(1), 133-161. Available from: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Lukoyanova, O., Kitaygorodskiy, A., Cardona, C. M., & Echegoyen, L. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301. Available from: [Link]

-

ResearchGate. (n.d.). Pyrrolidine nucleotide analogs with a tunable conformation. Retrieved from [Link]

-

Tong, W. Q., & Zocher, F. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. PubMed. Available from: [Link]

-

Reddit. (2024). [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. Retrieved from [Link]

-

Journal of the Chilean Chemical Society. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling constants analysis of pyrrole ring in 1 and penochalasin C. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. reddit.com [reddit.com]

- 6. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cccc.uochb.cas.cz [cccc.uochb.cas.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 11. tandfonline.com [tandfonline.com]

The Decisive Role of Stereochemistry: A Technical Guide to (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride in Drug Discovery

Introduction: The Imperative of Chirality in Modern Therapeutics

In the landscape of contemporary drug development, the three-dimensional architecture of a molecule is not a trivial detail but a fundamental determinant of its biological activity, efficacy, and safety. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, interact with the inherently chiral environment of the human body—proteins, enzymes, and receptors—in distinct ways. Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while its counterpart (the distomer) may be inactive, less active, or even contribute to undesirable side effects. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a multitude of pharmacologically active compounds, from antiviral to neurotropic agents.[1] Its non-planar, puckered conformation allows for a precise spatial arrangement of substituents, making the stereochemistry of these substituents a critical factor in molecular recognition and biological function.[2]

This technical guide delves into the core of this principle, focusing on a specific chiral building block: (R)-3-(Methoxymethyl)pyrrolidine hydrochloride . We will explore the causality behind the stereoselective synthesis of this specific enantiomer, provide a robust framework for the validation of its stereochemical integrity, and discuss the profound impact of the (R)-configuration at the C3 position on the molecule's potential applications in drug discovery.

Stereoselective Synthesis: Crafting the Correct Enantiomer

The synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry. For (R)-3-(Methoxymethyl)pyrrolidine hydrochloride, the primary strategy involves starting with a pre-existing chiral center, thereby ensuring the desired stereochemistry is carried through to the final product. This approach is often more efficient and reliable than attempting to resolve a racemic mixture later in the synthetic sequence.

The most common and logical precursor for this synthesis is (R)-3-hydroxypyrrolidine. This chiral alcohol provides the necessary pyrrolidine core with the correct absolute stereochemistry at the C3 position already established. The subsequent conversion to the methoxymethyl ether is a standard and high-yielding chemical transformation.

Logical Synthesis Pathway

The synthesis can be visualized as a two-step process starting from the chiral alcohol precursor. The first step involves the protection of the pyrrolidine nitrogen, followed by the O-methylation of the hydroxyl group, and finally deprotection and salt formation.

Caption: Stereoselective synthesis of (R)-3-(Methoxymethyl)pyrrolidine HCl.

Experimental Protocol: Stereoselective Synthesis

The following protocol outlines a representative, field-proven methodology. The choice of the nitrogen-protecting group (in this case, Boc) is critical; it must be stable to the basic conditions of the methylation step while being readily cleavable under acidic conditions without affecting the newly formed ether linkage.

Part A: N-Protection of (R)-3-Hydroxypyrrolidine

-

Reaction Setup: To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (Et3N, 1.2 eq.).

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Part B: O-Methylation

-

Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF dropwise.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting alcohol.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-(R)-3-(methoxymethyl)pyrrolidine.

Part C: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified N-Boc-(R)-3-(methoxymethyl)pyrrolidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane or diethyl ether.

-

Reaction: Stir the solution at room temperature for 2-4 hours. A precipitate will typically form.

-

Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-(Methoxymethyl)pyrrolidine hydrochloride as a white or off-white solid.

Analytical Validation: Ensuring Enantiomeric Purity

The confirmation of stereochemical integrity is a non-negotiable step in the quality control of chiral intermediates. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, must be determined with high accuracy. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[3]

The Principle of Chiral HPLC

Chiral HPLC relies on a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte.[4] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often highly effective.[3]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a robust starting point for method development. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation for quantification.

-

Sample Preparation:

-

Analyte Solution: Prepare a solution of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride at approximately 1 mg/mL in the mobile phase or a suitable solvent like ethanol.

-

Racemic Standard: Prepare a solution of racemic 3-(methoxymethyl)pyrrolidine hydrochloride at the same concentration. This is crucial for identifying the retention times of both the (R) and (S) enantiomers.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® IA or Chiralcel® OD-H column, is recommended as a starting point.

-

Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (e.g., n-Hexane) and a polar alcohol modifier (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape for basic analytes. A starting condition could be 90:10:0.1 (v/v/v) n-Hexane:Isopropanol:DEA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

UV Detection: Wavelength should be set at a low UV range (e.g., 210 nm) as the analyte lacks a strong chromophore.

-

-

Data Analysis:

-

System Suitability: Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their respective retention times.

-

Sample Analysis: Inject the sample of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride.

-

Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| * 100 Where AreaR and AreaS are the integrated peak areas of the (R) and (S) enantiomers, respectively.

-

| Parameter | Typical Value/Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak®) | Proven effectiveness for a wide range of chiral amines and pyrrolidine derivatives. |

| Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% DEA | Normal phase mode often provides better selectivity on polysaccharide CSPs. DEA is added to prevent peak tailing of the basic amine. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good efficiency without excessive pressure. |

| Temperature | 25 °C | Provides reproducible retention times. Temperature can be varied to optimize resolution. |

| Detection Wavelength | 210 nm | The molecule lacks a strong chromophore, requiring detection at low UV wavelengths. |

The Impact of the (R)-Stereocenter on Biological Activity

Causality in Receptor Interaction

The three-dimensional space occupied by a drug molecule dictates its ability to fit into the binding pocket of a target protein. The (R)-configuration places the methoxymethyl group in a specific spatial orientation relative to the pyrrolidine ring's nitrogen atom and the rest of the molecule. This orientation can influence:

-

Receptor Agonism vs. Antagonism: For a series of trans-4-phenylpyrrolidine-3-carboxamides targeting the human melanocortin-4 receptor, a switch in stereochemistry at the C3 and C4 positions converted a potent agonist into a potent antagonist. This demonstrates how a subtle change in the spatial arrangement of substituents can completely invert the pharmacological response.

-

Selective Receptor Modulation: Research has shown that a 3-R-methylpyrrolidine scaffold, analogous to the C3 stereocenter of our topic molecule, is crucial for conferring a pure estrogen receptor α (ERα) antagonist and selective ER degrader (SERD) profile, a highly sought-after mechanism for the treatment of breast cancer.[2] The corresponding 3-S-methylpyrrolidine analog did not exhibit this specific activity, highlighting the absolute requirement of the (R)-configuration for this therapeutic action.[2]

Caption: Stereochemistry dictates receptor binding and biological outcome.

This principle underscores the necessity of producing (R)-3-(Methoxymethyl)pyrrolidine hydrochloride as a single enantiomer. The presence of the (S)-enantiomer would, at best, represent an inactive impurity, reducing the overall potency of the final active pharmaceutical ingredient (API). At worst, it could interact with other biological targets, leading to unforeseen side effects.

Conclusion: A Foundational Building Block for Precision Medicine

(R)-3-(Methoxymethyl)pyrrolidine hydrochloride is more than just a chemical intermediate; it is a precisely engineered tool for the construction of stereochemically pure drug candidates. Its value lies in the fixed (R)-configuration of the methoxymethyl group, a feature that medicinal chemists leverage to achieve specific, high-affinity interactions with biological targets. The stereoselective synthesis, starting from a chiral pool precursor like (R)-3-hydroxypyrrolidine, represents an efficient and logical approach to its production. Rigorous analytical validation, primarily through chiral HPLC, is an indispensable process to guarantee the enantiomeric purity required for clinical development. As the pharmaceutical industry continues to move towards increasingly targeted and personalized therapies, the demand for such well-defined, enantiomerically pure building blocks will only intensify, cementing the critical role of stereochemistry in the future of medicine.

References

-

D'yachenko, I. A., & D'yachenko, V. D. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medical Drug Discovery, 11, 100094. [Link]

-

Phenomenex. (n.d.). A Technical Guide to Chiral HPLC Separations. Phenomenex. [Link]

Sources

The Strategic deployment of (R)-3-(Methoxymethyl)pyrrolidine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of stereochemically pure and potent therapeutic agents has led to an increased reliance on chiral building blocks in medicinal chemistry. Among these, the pyrrolidine scaffold has emerged as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] This guide focuses on the synthesis and application of (R)-3-(Methoxymethyl)pyrrolidine , a versatile chiral building block that has proven instrumental in the development of complex pharmaceuticals, most notably as a key component in the synthesis of the HIV-1 entry inhibitor, Maraviroc.[1][3]

Physicochemical Properties and Spectroscopic Characterization

(R)-3-(Methoxymethyl)pyrrolidine is a chiral secondary amine with the methoxymethyl substituent at the 3-position of the pyrrolidine ring. This specific stereochemistry and functionality impart unique properties that are leveraged in asymmetric synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| IUPAC Name | (3R)-3-(methoxymethyl)pyrrolidine | |

| SMILES | COC[C@@H]1CCNC1 |

Expected ¹H NMR (CDCl₃, 400 MHz):

-

~3.35 ppm (s, 3H): -OCH₃ protons.

-

~3.30-3.50 ppm (m, 2H): -CH₂-O- protons.

-

~2.80-3.20 ppm (m, 4H): Pyrrolidine ring protons adjacent to the nitrogen.

-

~1.60-2.10 ppm (m, 3H): Remaining pyrrolidine ring protons.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

~75 ppm: -CH₂-O- carbon.

-

~59 ppm: -OCH₃ carbon.

-

~45-55 ppm: Pyrrolidine ring carbons adjacent to the nitrogen.

-

~30-40 ppm: Other pyrrolidine ring carbons.

Enantioselective Synthesis of (R)-3-(Methoxymethyl)pyrrolidine

A robust and scalable synthesis of (R)-3-(Methoxymethyl)pyrrolidine is crucial for its application in drug development. A common and efficient strategy involves a three-step sequence starting from the commercially available chiral precursor, (R)-3-pyrrolidinol. This approach ensures the retention of the desired stereochemistry.

Figure 1: Synthetic workflow for (R)-3-(Methoxymethyl)pyrrolidine.

Step 1: N-Boc Protection of (R)-3-Pyrrolidinol

The initial step involves the protection of the secondary amine of (R)-3-pyrrolidinol with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the nucleophilic nitrogen from interfering in subsequent reactions.

Protocol:

-

Dissolve (R)-3-pyrrolidinol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.[4]

Step 2: O-Methylation via Williamson Ether Synthesis

The hydroxyl group of the Boc-protected intermediate is then methylated. The Williamson ether synthesis is a reliable method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.[5][6]

Protocol:

-

Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate in an anhydrous aprotic solvent like THF or dimethylformamide (DMF).

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise to form the alkoxide.

-

After stirring for a short period, add a methylating agent, typically methyl iodide (CH₃I), dropwise.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Purify the product, tert-butyl (R)-3-(methoxymethyl)pyrrolidine-1-carboxylate, by column chromatography.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the desired (R)-3-(Methoxymethyl)pyrrolidine. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve tert-butyl (R)-3-(methoxymethyl)pyrrolidine-1-carboxylate in an appropriate solvent, such as dichloromethane.

-

Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA), at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent.

-

Dry the organic layer, concentrate, and purify by distillation or chromatography to obtain (R)-3-(Methoxymethyl)pyrrolidine.

Application in the Synthesis of Maraviroc: A Case Study

(R)-3-(Methoxymethyl)pyrrolidine is a crucial precursor in some of the reported synthetic routes to Maraviroc, a CCR5 antagonist used for the treatment of HIV infection.[1][3] The pyrrolidine moiety plays a significant role in the binding of Maraviroc to the CCR5 co-receptor, thereby preventing viral entry into host cells.[2][7]

One of the key steps in the synthesis of a Maraviroc intermediate involves the reductive amination of tropinone with (R)-3-(methoxymethyl)pyrrolidine.[8][9]

Figure 2: Reductive amination in the synthesis of a Maraviroc precursor.

Protocol: Reductive Amination for Maraviroc Intermediate Synthesis

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in pharmaceutical synthesis.[10]

-

In a reaction vessel, dissolve tropinone and (R)-3-(methoxymethyl)pyrrolidine in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add a mild acid catalyst, like acetic acid (AcOH), to facilitate the formation of the iminium ion intermediate.

-

Introduce a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

-

Stir the reaction at ambient temperature until completion.

-

Quench the reaction with an aqueous basic solution and extract the product into an organic solvent.

-

Purify the crude product via column chromatography to yield the desired tropane-pyrrolidine intermediate.

The resulting intermediate can then be further elaborated through a series of steps, including amide coupling with 4,4-difluorocyclohexanecarboxylic acid, to complete the synthesis of Maraviroc.[1]

The Role of the Methoxymethyl Group and Chirality

The (R)-stereochemistry at the 3-position of the pyrrolidine ring is critical for the biological activity of Maraviroc. This specific spatial arrangement of the methoxymethyl group allows for optimal interaction with the binding pocket of the CCR5 receptor. Structure-activity relationship (SAR) studies on various CCR5 antagonists have consistently shown that the nature and stereochemistry of substituents on the pyrrolidine ring have a profound impact on binding affinity and antiviral potency.[7][11][12]

The methoxymethyl group, in particular, is thought to engage in favorable hydrophobic and potential hydrogen bonding interactions within the receptor, contributing to the high affinity of Maraviroc. The ether linkage provides a degree of conformational flexibility, allowing the methoxy group to adopt an optimal orientation for binding.

Conclusion

(R)-3-(Methoxymethyl)pyrrolidine is a valuable and versatile chiral building block in modern drug discovery. Its efficient, stereocontrolled synthesis from readily available starting materials makes it an attractive component for the construction of complex, biologically active molecules. The pivotal role of this building block in the synthesis of the anti-HIV drug Maraviroc underscores its importance in medicinal chemistry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of chiral building blocks like (R)-3-(Methoxymethyl)pyrrolidine will remain a cornerstone of successful drug development programs.

References

-

Fessard, T. C., & White, J. M. (2010). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Organic Letters, 12(19), 4344–4347. [Link]

-

Napolitano, F., & Luttge, M. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 25(4), 395-408. [Link]

-

Haycock-Lewandowski, S. J., Wilder, A., & Ahman, J. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1094–1103. [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

-

Thoma, G., Nuninger, F., Schaefer, M., Akyel, K. G., Albert, R., Beerli, C., ... & Weckbecker, G. (2004). Orally Bioavailable Competitive CCR5 Antagonists. Journal of Medicinal Chemistry, 47(8), 1939–1955. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Khan, A. T., & Ali, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 44(27), 11520-11524. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2014173375A1 - A process for the synthesis of maraviroc.

-

Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

-

ResearchGate. (2006, August). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

-

Tian, Y., Zhang, D., Zhan, P., & Liu, X. (2014). Medicinal chemistry of small molecule CCR5 antagonists for blocking HIV-1 entry: a review of structural evolution. Current topics in medicinal chemistry, 14(13), 1515–1538. [Link]

-

ResearchGate. (2021, May). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Retrieved from [Link]

Sources

- 1. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tropinone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes: Diastereoselective Reactions Involving C3-Substituted Chiral Pyrrolidines - A Methodological Overview

A Note to the Researcher: Extensive investigation of the scientific literature did not yield specific, detailed application protocols for diastereoselective reactions where (R)-3-(methoxymethyl)pyrrolidine is employed as a chiral auxiliary. This suggests that its use in this capacity is not widely documented in readily accessible chemical databases and publications.